molecular formula C15H23N3O3 B7036435 N-(2-methylpropyl)-2-[5-[(4-oxocyclohexyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide

N-(2-methylpropyl)-2-[5-[(4-oxocyclohexyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B7036435
M. Wt: 293.36 g/mol
InChI Key: BPHGLHAGASJZLH-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-[5-[(4-oxocyclohexyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

N-(2-methylpropyl)-2-[5-[(4-oxocyclohexyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10(2)9-16-14(20)8-13-17-15(21-18-13)7-11-3-5-12(19)6-4-11/h10-11H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHGLHAGASJZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=NOC(=N1)CC2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-[5-[(4-oxocyclohexyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-[5-[(4-oxocyclohexyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(2-methylpropyl)-2-[5-[(4-oxocyclohexyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s potential pharmacological properties are being explored, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-methylpropyl)-2-[5-[(4-oxocyclohexyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methylpropyl)-2-[5-[(4-oxocyclohexyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide include other 1,2,4-oxadiazole derivatives, such as:

  • 2-methyl-5-phenyl-1,2,4-oxadiazole
  • 5-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 2-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties

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